molecular formula C6H10ClF3N2O B589165 (3S)-(-)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride CAS No. 132883-43-3

(3S)-(-)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride

Cat. No.: B589165
CAS No.: 132883-43-3
M. Wt: 218.604
InChI Key: CMZSIQCZAFAEDH-WCCKRBBISA-N
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Description

(3S)-(-)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a trifluoroacetamido group attached to a pyrrolidine ring, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Scientific Research Applications

(3S)-(-)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-(-)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride typically involves the reaction of (S)-pyrrolidine-3-carboxylic acid with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting trifluoroacetamido derivative is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of flow chemistry allows for better control over reaction parameters, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

(3S)-(-)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the trifluoroacetamido group to an amine.

    Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of (3S)-(-)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This interaction can lead to changes in the biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-(Acetamido)pyrrolidine Hydrochloride
  • (3S)-3-(Benzamido)pyrrolidine Hydrochloride
  • (3S)-3-(Methanesulfonamido)pyrrolidine Hydrochloride

Uniqueness

(3S)-(-)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride is unique due to the presence of the trifluoroacetamido group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of fluorinated pharmaceuticals and other bioactive compounds, where the trifluoromethyl group can enhance metabolic stability and bioavailability.

Properties

IUPAC Name

2,2,2-trifluoro-N-[(3S)-pyrrolidin-3-yl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)5(12)11-4-1-2-10-3-4;/h4,10H,1-3H2,(H,11,12);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZSIQCZAFAEDH-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1NC(=O)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655165
Record name 2,2,2-Trifluoro-N-[(3S)-pyrrolidin-3-yl]acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132883-43-3
Record name 2,2,2-Trifluoro-N-[(3S)-pyrrolidin-3-yl]acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 132883-43-3
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